The compound is classified as a purine derivative and is specifically a tetrahydropyrimido[2,1-f]purinedione. The presence of fluorine and phenethyl groups enhances its pharmacological profile, making it a candidate for further research in drug development.
The synthesis of 3-(4-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The general synthetic route includes:
In an industrial context, continuous flow chemistry and automated synthesis techniques can be utilized to scale up production while maintaining high purity levels through methods like recrystallization and chromatography .
The molecular structure of 3-(4-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be described as follows:
The presence of fluorine enhances the compound's lipophilicity and stability compared to non-fluorinated analogs .
3-(4-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can participate in various chemical reactions:
The outcomes depend on specific conditions and reagents used. For example:
The mechanism of action for this compound primarily involves its interaction with adenosine receptors (A1 and A2A). It acts as an antagonist by binding to these receptors and modulating their activity:
3-(4-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has potential applications in:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4